Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester, an imidazolidinone ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the aromatic substituents. Common synthetic routes may include:
Formation of the Imidazolidinone Ring: This step often involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Attachment of Aromatic Substituents: The aromatic substituents can be introduced through various methods, such as Friedel-Crafts acylation or alkylation reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Ethyl 3-({[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 3-[(4-methoxybenzyl)amino]propanoate: Similar in structure but lacks the imidazolidinone ring.
Ethyl 3-(4-bromophenyl)propionate: Contains a bromine substituent instead of the methoxybenzyl group.
Ethyl 3-amino-4-methylbenzoate: Similar ester functionality but different aromatic substituents.
Properties
Molecular Formula |
C29H29N3O6 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 3-[[2-[3-[(4-methoxyphenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O6/c1-4-38-28(35)21-8-6-9-22(16-21)30-26(33)17-25-27(34)32(23-10-5-7-19(2)15-23)29(36)31(25)18-20-11-13-24(37-3)14-12-20/h5-16,25H,4,17-18H2,1-3H3,(H,30,33) |
InChI Key |
QAQBIORZEIPMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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